molecular formula C28H24BrN3O5S B2549057 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one CAS No. 689757-33-3

3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2549057
CAS No.: 689757-33-3
M. Wt: 594.48
InChI Key: LLJFDAQRPOOXCJ-UHFFFAOYSA-N
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Description

“3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, followed by coupling with an appropriate electrophile.

    Formation of the quinazolinone core: This can be synthesized through the condensation of anthranilic acid derivatives with isocyanates or other suitable reagents.

    Attachment of the morpholine ring: This step involves the nucleophilic substitution of a halogenated precursor with morpholine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at various functional groups, such as the benzodioxole ring or the sulfanyl group.

    Reduction: Reduction reactions could target the carbonyl groups or the quinazolinone core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation of the benzodioxole ring could yield carboxylic acids, while reduction of the carbonyl groups could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible development as a therapeutic agent due to its complex structure and functional groups.

    Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
  • 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one

Uniqueness

The uniqueness of “3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one” lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24BrN3O5S/c29-20-4-2-19(3-5-20)24(33)16-38-28-30-23-7-6-21(31-9-11-35-12-10-31)14-22(23)27(34)32(28)15-18-1-8-25-26(13-18)37-17-36-25/h1-8,13-14H,9-12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJFDAQRPOOXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC5=C(C=C4)OCO5)SCC(=O)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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